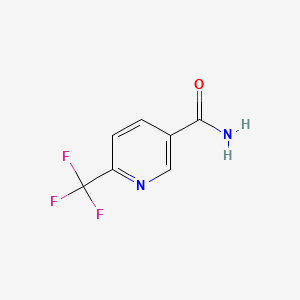

6-(Trifluoromethyl)nicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727683. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJKWNZUSPCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380555 | |

| Record name | 6-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-35-1 | |

| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Trifluoromethyl)nicotinamide: A Technical Guide for Researchers

CAS Number: 386715-35-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 6-(Trifluoromethyl)nicotinamide. This document provides a detailed overview of its chemical properties, a plausible synthesis protocol, and a discussion of its potential biological significance based on the known activities of its parent compound, nicotinamide, and the influence of the trifluoromethyl group.

Chemical and Physical Properties

This compound is a derivative of nicotinamide, a form of vitamin B3, characterized by the presence of a trifluoromethyl group at the 6-position of the pyridine ring. This substitution is expected to significantly influence its physicochemical and biological properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Melting Point | 185-187 °C | |

| Boiling Point | 270.1 °C | |

| Appearance | White solid powder | [3] |

Synthesis

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic acid

A common method for the synthesis of 6-(Trifluoromethyl)nicotinic acid involves the dehalogenation of a chlorinated precursor.[4]

Materials:

-

2-chloro-6-(trifluoromethyl)nicotinic acid

-

Methanol

-

Triethylamine

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Nitrogen gas

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) in methanol (50 ml).

-

Cool the solution in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.

-

Purge the system with nitrogen gas.

-

Carefully add 5% Pd/C (1.0 g) to the reaction mixture.

-

Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a controlled hydrogenation apparatus).

-

Allow the reaction to proceed at room temperature overnight with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the catalyst.

-

Evaporate the methanol under reduced pressure.

-

Dissolve the residue in water (100 ml).

-

Cool the solution to approximately 15 °C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.

-

Age the mixture for about one hour at the same temperature.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.

Proposed Experimental Protocol: Amidation of 6-(Trifluoromethyl)nicotinic acid

The conversion of the synthesized 6-(Trifluoromethyl)nicotinic acid to this compound can be achieved through standard amidation procedures. One common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonium hydroxide (aqueous solution) or Ammonia gas

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Suspend 6-(Trifluoromethyl)nicotinic acid in an anhydrous solvent such as DCM or THF under an inert atmosphere.

-

Add a stoichiometric excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent.

-

Slowly add this solution to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

-

Allow the reaction to proceed until the amide formation is complete.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

References

- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cas 386715-35-1,this compound | lookchem [lookchem.com]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

Synthesis and Characterization of 6-(Trifluoromethyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Trifluoromethyl)nicotinamide, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, thorough characterization data, and explores its potential biological significance as a PARP inhibitor. All quantitative data is presented in structured tables, and key experimental procedures are meticulously described. Furthermore, logical workflows and signaling pathways are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is a heterocyclic organic compound that has garnered attention in pharmaceutical and materials science research. The incorporation of a trifluoromethyl group can significantly alter the physicochemical properties of the parent nicotinamide molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable building block for the development of novel therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.[1] Additionally, its unique electronic properties have led to its investigation in advanced materials, such as in the enhancement of perovskite solar cells. This guide serves as an in-depth resource for researchers engaged in the synthesis, characterization, and application of this promising compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor. The first step involves the synthesis of the key intermediate, 6-(Trifluoromethyl)nicotinic acid, followed by its amidation to yield the final product.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common route for the synthesis of 6-(Trifluoromethyl)nicotinic acid involves the dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.

Experimental Protocol:

-

Reaction Setup: A 200 mL four-necked flask is equipped with a stirrer, thermometer, and a three-way cock.

-

Initial Charging: 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol are added to the flask.

-

Cooling and Base Addition: The flask is cooled in an ice-water bath, and 9.0 g (0.088 mol) of triethylamine is added dropwise with continuous stirring.

-

Inert Atmosphere: The system is purged with nitrogen gas.

-

Catalyst Addition: 1.0 g of 5% Palladium on carbon (Pd/C) is introduced.

-

Hydrogenation: The atmosphere is replaced with hydrogen gas, and the flask is connected to a hydrogen-filled balloon.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature overnight. The progress is monitored by liquid chromatography until the starting material is consumed.

-

Work-up: The solvent is evaporated under reduced pressure. The residue is dissolved in 100 mL of water.

-

Crystallization: The solution is cooled to approximately 15°C, and 9.3 g (0.089 mol) of concentrated hydrochloric acid is added dropwise to induce crystallization.

-

Isolation and Purification: After aging for one hour at the same temperature, the solid product is collected by filtration, washed with 25 mL of cold water, and dried at 50°C in an oven to yield 6-(trifluoromethyl)nicotinic acid.

Synthesis of this compound

The conversion of 6-(Trifluoromethyl)nicotinic acid to its corresponding amide can be achieved via the formation of an acyl chloride intermediate followed by reaction with ammonia.

Experimental Protocol:

-

Acyl Chloride Formation: In a round-bottom flask, 6-(Trifluoromethyl)nicotinic acid is refluxed with an excess of thionyl chloride (SOCl₂) in a suitable solvent like toluene for 3 hours under anhydrous conditions to form 6-(trifluoromethyl)nicotinoyl chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.

-

Amidation: The crude 6-(trifluoromethyl)nicotinoyl chloride is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled in an ice bath and ammonia gas is bubbled through the solution, or an excess of aqueous ammonia is added dropwise with vigorous stirring.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Characterization of this compound

The synthesized this compound was characterized by various analytical techniques to confirm its identity and purity. The physicochemical properties and spectroscopic data are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White solid powder | [1] |

| Melting Point | 185-187 °C | [1] |

| Boiling Point | 270.1 °C (Predicted) | [1] |

| Density | 1.409 g/cm³ (Predicted) | [1] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amide group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl and amide groups.

-

13C NMR (Predicted): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear at a characteristic chemical shift, and the carbonyl carbon of the amide will be observed downfield.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3100 | N-H stretching (amide) |

| ~1680 | C=O stretching (amide I) |

| ~1600 | N-H bending (amide II) |

| ~1350-1100 | C-F stretching |

3.2.3. Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amide group and the trifluoromethyl group.

Biological Activity and Signaling Pathway

Nicotinamide and its analogs are known to function as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4][5] PARP1, in particular, is a key enzyme in the DNA damage response pathway.[6][7]

PARP1 Signaling Pathway in DNA Repair

PARP1 acts as a DNA damage sensor.[6] Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins using NAD⁺ as a substrate.[8] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[7][8]

Mechanism of Inhibition by Nicotinamide Analogs

Nicotinamide-based inhibitors, including potentially this compound, act as competitive inhibitors of PARP1.[5][9] They bind to the nicotinamide-binding pocket of the PARP1 catalytic domain, preventing the binding of NAD⁺.[8] This inhibition of PARP1's catalytic activity prevents the synthesis of PAR chains, thereby stalling the recruitment of DNA repair machinery.[8] In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[6][9]

PARP1 Inhibition Signaling Pathway

Caption: PARP1 signaling in DNA repair and its inhibition by nicotinamide analogs.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its key characterization data. The plausible biological role of this compound as a PARP1 inhibitor has also been explored, highlighting its potential for applications in drug discovery. The information presented herein is intended to be a valuable resource for researchers working with this and related fluorinated heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PARP1 - Wikipedia [en.wikipedia.org]

- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

Unraveling the Potential Mechanism of Action of 6-(Trifluoromethyl)nicotinamide: A Technical Guide

Disclaimer: Publicly available scientific literature and patent databases lack specific studies detailing the definitive mechanism of action, quantitative biological data, and specific signaling pathways for 6-(Trifluoromethyl)nicotinamide. This guide, therefore, presents a hypothesized mechanism based on the well-documented activities of structurally related 6-substituted nicotinamide analogs. The primary putative target for this class of compounds is Nicotinamide N-methyltransferase (NNMT). All experimental data and pathways described herein are representative examples for this compound class and should be considered theoretical in the context of this compound pending specific experimental validation.

Introduction

This compound is a derivative of nicotinamide, a form of vitamin B3, characterized by a trifluoromethyl group at the 6-position of the pyridine ring. While this specific compound is listed in several patents for a wide range of therapeutic applications—including as a potential herbicide, TAAR1 agonist, PPAR agonist, Nav1.8 inhibitor, and modulator of the integrated stress response pathway—detailed mechanistic studies are not publicly available.

Based on extensive research into nicotinamide analogs, the most probable mechanism of action for this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and S-adenosyl-L-methionine (SAM), linking it to cellular energy homeostasis and epigenetic regulation.[1]

Core Putative Mechanism: Inhibition of Nicotinamide N-methyltransferase (NNMT)

NNMT catalyzes the transfer of a methyl group from the universal methyl donor SAM to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1] This enzymatic reaction has significant downstream effects on cellular metabolism. By consuming SAM, NNMT influences the cellular methylation potential, which is critical for the methylation of DNA, RNA, and proteins. Furthermore, as a consumer of nicotinamide, NNMT regulates the pool of NAM available for the synthesis of NAD⁺ via the salvage pathway.[2]

Overexpression of NNMT has been implicated in various diseases, including metabolic disorders (obesity, type 2 diabetes) and several types of cancer. Consequently, the inhibition of NNMT has emerged as a promising therapeutic strategy. Nicotinamide analogs are a major class of NNMT inhibitors, and substitutions at the 6-position of the nicotinamide ring have been shown to be a key determinant of inhibitory activity. While larger substituents at this position are generally not well-tolerated, the introduction of specific groups can modulate potency.

The trifluoromethyl group is a strong electron-withdrawing group, which would significantly alter the electronic properties of the pyridine ring compared to nicotinamide. This could influence its binding affinity within the active site of NNMT.

Signaling Pathway of NNMT Inhibition

The inhibition of NNMT by a compound like this compound is hypothesized to have several downstream consequences. By blocking the methylation of nicotinamide, the inhibitor would lead to an accumulation of nicotinamide and SAM, and a reduction in SAH and 1-MNA. The increased availability of nicotinamide can then be shunted into the NAD⁺ salvage pathway, boosting cellular NAD⁺ levels. NAD⁺ is a critical coenzyme for redox reactions and a substrate for enzymes such as sirtuins and PARPs, which are involved in DNA repair, stress resistance, and metabolic regulation.

Quantitative Data Summary

As no specific experimental data for this compound is available, this table summarizes its basic chemical properties. A comprehensive analysis would require experimental determination of its inhibitory constants (IC₅₀, Kᵢ) against NNMT and other potential targets.

| Compound Name | Molecular Formula | Molecular Weight | Putative Target | IC₅₀ / Kᵢ |

| This compound | C₇H₅F₃N₂O | 190.12 g/mol | NNMT (Hypothesized) | Unknown |

Experimental Protocols

To validate the hypothesized mechanism of action, several key experiments would need to be performed. Below is a representative protocol for an in vitro NNMT inhibition assay.

Protocol: In Vitro NNMT Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant NNMT.

Materials:

-

Human recombinant NNMT enzyme

-

Nicotinamide (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Detection reagent (e.g., a coupled enzyme system to detect SAH formation, or direct detection by mass spectrometry)

-

384-well assay plates

-

Plate reader or mass spectrometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare working solutions of NNMT, nicotinamide, and SAM in the assay buffer at appropriate concentrations.

-

Assay Reaction: a. To the wells of a 384-well plate, add a small volume of the diluted test compound or DMSO (for control wells). b. Add the NNMT enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells. d. Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

-

Detection: a. Stop the reaction (e.g., by adding a strong acid or organic solvent). b. Measure the product formation (1-MNA or SAH) using a suitable detection method. For example, if using a coupled-enzyme assay for SAH, add the detection reagents and measure the resulting signal (e.g., fluorescence or luminescence) on a plate reader. Alternatively, analyze the reaction mixture by LC-MS to directly quantify the formation of 1-MNA.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through dedicated research, its structural similarity to known nicotinamide N-methyltransferase inhibitors strongly suggests that it may act via this pathway. The presence of the electron-withdrawing trifluoromethyl group at the 6-position is a key structural feature that warrants further investigation to determine its impact on NNMT binding and inhibition. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for the future investigation of this and related compounds. Researchers and drug development professionals are encouraged to undertake specific studies to validate this hypothesized mechanism and to explore the full therapeutic potential of this compound.

References

Biological Activity Screening of 6-(Trifluoromethyl)nicotinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), has emerged as a compound of interest in medicinal chemistry. Its structural similarity to nicotinamide, a well-studied biologically active molecule, suggests potential interactions with various enzymatic and signaling pathways. However, a comprehensive public-domain repository of its biological activity is currently limited. This technical guide synthesizes the available information on related nicotinamide derivatives to infer potential screening strategies and therapeutic targets for this compound. The document outlines hypothetical experimental protocols and signaling pathways that could be investigated based on the known activities of analogous compounds, providing a framework for future research into this promising molecule.

Introduction

Nicotinamide and its derivatives are pivotal in cellular metabolism, primarily as precursors to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are essential for a multitude of redox reactions and are involved in various signaling pathways, including those regulated by sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and nicotinamide phosphoribosyltransferase (NAMPT). The introduction of a trifluoromethyl group to the nicotinamide scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to modified biological activity and novel therapeutic applications.

While specific biological data for this compound is scarce in publicly accessible literature, research on analogous compounds provides a foundation for postulating its potential activities and for designing a comprehensive screening strategy.

Potential Therapeutic Areas and Biological Targets

Based on the activities of structurally similar nicotinamide derivatives, this compound could be investigated for its potential in the following areas:

-

Oncology: As an inhibitor of enzymes like PARP, which are crucial for DNA repair in cancer cells, or as a modulator of NAMPT, an enzyme often overexpressed in tumors.[1][2][3] Derivatives of nicotinamide have also been explored as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

-

Neuroprotection: Nicotinamide has shown neuroprotective effects in models of neurodegenerative diseases. The trifluoromethyl derivative could offer altered blood-brain barrier permeability and target engagement.

-

Antifungal Activity: Several nicotinamide derivatives have been synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors, demonstrating potential as antifungal agents.[4][5]

Postulated Signaling Pathway Involvement

Given the central role of nicotinamide in cellular metabolism, this compound could potentially modulate several key signaling pathways. The following diagram illustrates a hypothetical workflow for screening its impact on pathways commonly associated with nicotinamide.

Proposed Experimental Protocols

The following are generalized protocols that could be adapted for the biological screening of this compound.

In-vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on key enzymes.

-

Target Enzymes: NAMPT, PARP-1, SIRT1.

-

General Protocol:

-

Recombinant human enzymes are used.

-

A suitable substrate for each enzyme is selected (e.g., nicotinamide and PRPP for NAMPT; NAD+ and a histone peptide for SIRT1; NAD+ and nicked DNA for PARP-1).

-

The compound is serially diluted and pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate.

-

Enzyme activity is measured by detecting the product formation using a suitable method (e.g., fluorescence, absorbance, or luminescence).

-

IC50 values are calculated from the dose-response curves.

-

Cell-Based Assays

Objective: To assess the effect of this compound on cellular processes in relevant cell lines.

-

Cell Lines: A panel of cancer cell lines (e.g., breast, colon, lung), neuronal cell lines (e.g., SH-SY5Y), and fungal strains (e.g., Candida albicans).

-

4.2.1. Cytotoxicity Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of the compound for 48-72 hours.

-

Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

-

GI50 (concentration for 50% growth inhibition) values are determined.

-

-

4.2.2. Cellular NAD+ Level Measurement:

-

Cells are treated with the compound for a defined period.

-

Cells are lysed, and NAD+ levels are quantified using a commercially available NAD/NADH assay kit.

-

-

4.2.3. DNA Damage and Repair Assay (for PARP inhibition):

-

Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) in the presence or absence of the compound.

-

DNA damage (e.g., γH2AX foci formation) and PARP activity (PAR polymer formation) are assessed by immunofluorescence or Western blotting.

-

Data Presentation (Hypothetical)

Should experimental data become available, it should be structured in clear, concise tables for easy comparison.

Table 1: Hypothetical In-vitro Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) |

| NAMPT | > 100 |

| PARP-1 | 15.2 |

| SIRT1 | 55.8 |

| FGFR1 | 8.9 |

| SDH (C. albicans) | 22.5 |

Table 2: Hypothetical Cellular Activity Data

| Cell Line | Assay | Endpoint | Value (µM) |

| MCF-7 (Breast Cancer) | Cytotoxicity | GI50 | 12.7 |

| HCT116 (Colon Cancer) | Cytotoxicity | GI50 | 25.1 |

| SH-SY5Y (Neuronal) | Neuroprotection (vs. MPP+) | EC50 | 5.3 |

| C. albicans | Antifungal | MIC | 31.2 |

Conclusion and Future Directions

While direct biological activity data for this compound remains elusive in the public domain, the established activities of related nicotinamide derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The proposed screening workflow and experimental protocols offer a starting point for a systematic evaluation of its biological effects. Future research should focus on synthesizing and screening this compound against a panel of relevant targets, particularly those involved in cancer, neurodegeneration, and fungal infections. Elucidating its mechanism of action and identifying its specific cellular targets will be crucial for its potential development as a novel therapeutic. The following diagram outlines a logical progression for future research.

References

- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Trifluoromethyl)nicotinamide: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity. When appended to a pharmacologically relevant scaffold such as nicotinamide, the resulting building block, 6-(trifluoromethyl)nicotinamide, presents a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound and its derivatives in medicinal chemistry.

Synthesis of this compound and its Precursors

The primary route to this compound involves the amidation of its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This precursor can be synthesized through several established methods.

A common synthetic approach to 6-(trifluoromethyl)nicotinic acid starts from 2-chloro-6-(trifluoromethyl)nicotinic acid, which undergoes catalytic hydrogenation to remove the chlorine atom.[1] An alternative route involves a condensation reaction between methyl 3-aminoacrylate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]

Caption: Synthetic routes to this compound.

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)nicotinic Acid from 2-Chloro-6-(trifluoromethyl)nicotinic Acid

-

Materials: 2-chloro-6-(trifluoromethyl)nicotinic acid, Methanol, Triethylamine, 5% Palladium on Carbon (Pd/C), Concentrated Hydrochloric Acid, Water.

-

Procedure:

-

To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) in methanol (50 ml) in a four-necked flask, triethylamine (9.0 g, 0.088 mol) is added dropwise under stirring in an ice water bath.[1]

-

The system is purged with nitrogen, and 5% Pd/C (1.0 g) is introduced.[1]

-

The atmosphere is replaced with hydrogen, and the reaction mixture is stirred at room temperature overnight.[1]

-

The reaction progress is monitored by liquid chromatography.

-

Upon completion, the solvent is evaporated. The residue is dissolved in water (100 ml).[1]

-

Concentrated hydrochloric acid (9.3 g, 0.089 mol) is added dropwise at approximately 15°C to induce crystallization.[1]

-

The mixture is aged for about one hour at the same temperature and then filtered. The filter cake is washed with cold water.[1]

-

The solid is dried at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield 90.4%).[1]

-

General Procedure for the Synthesis of this compound

-

Materials: 6-(trifluoromethyl)nicotinic acid, Thionyl chloride (SOCl2), Dichloromethane (DCM), Ammonium hydroxide.

-

Procedure:

-

6-(trifluoromethyl)nicotinic acid is refluxed with an excess of thionyl chloride in an inert solvent like dichloromethane to form the corresponding acyl chloride.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude acyl chloride is then carefully added to a cooled solution of concentrated ammonium hydroxide with vigorous stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

Applications in Medicinal Chemistry: Targeting Kinase Signaling

The this compound scaffold has proven to be a valuable building block for the development of potent and selective enzyme inhibitors, particularly in the field of oncology. The trifluoromethyl group can engage in favorable interactions within the enzyme's active site, while the nicotinamide core provides a versatile anchor for further structural modifications to optimize potency and pharmacokinetic properties.

A prominent example is the development of selective RAF kinase inhibitors for the treatment of cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway.[2]

Case Study: A Clinical Candidate Targeting the RAF Kinase Pathway

A potent and selective RAF inhibitor, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (a structural isomer of a this compound derivative), has been identified and advanced into Phase 1 clinical trials for the treatment of RAS mutant cancers.[2] This compound demonstrates the utility of the trifluoromethyl-substituted pyridine carboxamide core in designing targeted therapies.

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations in RAS or RAF genes can lead to constitutive activation of this pathway, driving tumorigenesis. The aforementioned inhibitor targets the RAF kinases (A-RAF, B-RAF, and c-Raf), thereby blocking downstream signaling to MEK and ERK.[2][4]

Caption: The RAS-RAF-MEK-ERK signaling pathway and the site of inhibition.

Quantitative Data: Structure-Activity Relationships

The biological activity of nicotinamide derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and the amide nitrogen. The following tables summarize the inhibitory activities of various nicotinamide analogs against different biological targets, illustrating the structure-activity relationships (SAR).

Table 1: Antifungal Activity of Nicotinamide Derivatives against Candida albicans

| Compound ID | R1 | R2 | R3 | R4 | MIC (µg/mL) |

| 1 | H | H | H | H | >128 |

| 16g | 2-NH2 | 4-isopropyl | H | H | 0.25 |

| 16h | 2-NH2 | 5-isopropyl | H | H | 1 |

| 16i | 4-NH2 | 2-isopropyl | H | H | 4 |

Data adapted from a study on nicotinamide derivatives as antifungal agents. The core scaffold is N-substituted nicotinamide. This table illustrates the importance of the substitution pattern on the anilide ring for antifungal activity.[5]

Table 2: Inhibitory Activity of Nicotinamide Analogs against Nicotinamide N-Methyltransferase (NNMT)

| Compound | Substitution at C6 | IC50 (µM) |

| Nicotinamide | H | - |

| 6-Aminonicotinamide | -NH2 | 100 |

| 6-Chloronicotinamide | -Cl | >1000 |

| 6-Methylaminonicotinamide | -NHCH3 | 0.3 |

Data adapted from a study on NNMT inhibitors. This table highlights how small modifications at the C6 position of the nicotinamide ring can drastically alter inhibitory potency.

Table 3: Antiproliferative Activity of a 2-(Trifluoromethyl)isonicotinamide RAF Inhibitor

| Compound | Target | Cell Line | IC50 (nM) |

| LXH254 | B-RAF, C-RAF | Calu-6 (KRAS mutant) | 1.5 |

| LXH254 | B-RAF, C-RAF | A375 (BRAF mutant) | 3.2 |

Data for N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254). This table shows the potent antiproliferative activity of a clinical candidate featuring a trifluoromethyl-substituted pyridine carboxamide core in cancer cell lines with activating mutations in the RAF signaling pathway.[2]

Conclusion

This compound has emerged as a highly valuable and versatile building block in medicinal chemistry. The presence of the trifluoromethyl group imparts desirable physicochemical properties that can lead to improved pharmacokinetic profiles and enhanced biological activity. The successful development of a clinical candidate for the treatment of RAS mutant cancers based on a trifluoromethyl-substituted pyridine carboxamide scaffold underscores the potential of this structural motif. As our understanding of disease biology continues to grow, it is anticipated that this compound and its derivatives will continue to be exploited for the discovery of novel and effective therapeutic agents targeting a wide range of diseases.

References

- 1. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Table 1, Probe and Selected Analogs Assay Performance (Average IC50, μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]

Potential Therapeutic Applications of 6-(Trifluoromethyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), is emerging as a molecule of interest in medicinal chemistry. While research on this specific compound is still in its nascent stages, preliminary investigations and the biological activities of structurally related molecules suggest its potential therapeutic applications in oncology and neurodegenerative disorders. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent nicotinamide, potentially leading to enhanced efficacy, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound, including its synthesis, potential mechanisms of action based on related compounds, and prospective therapeutic avenues. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and similar fluorinated nicotinamide derivatives.

Introduction

Nicotinamide and its derivatives are pivotal in cellular metabolism, primarily as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for numerous enzymes involved in redox reactions, DNA repair, and cell signaling. The strategic modification of the nicotinamide scaffold has been a fruitful area of drug discovery, leading to the development of various therapeutic agents.

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of nicotinamide, the presence of a CF3 group at the 6-position is anticipated to modulate its biological activity. While direct and extensive studies on this compound are sparse, its potential is being explored in the context of cancer and neurodegenerative diseases[1]. This guide synthesizes the available information on this compound and its close analogs to provide a forward-looking perspective on its therapeutic possibilities.

Physicochemical Properties

Key physicochemical properties of this compound and a closely related derivative, N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide, are summarized in Table 1. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | This compound | N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | Reference(s) |

| Molecular Formula | C7H5F3N2O | C9H6F3N3O | [1] |

| Molecular Weight | 190.12 g/mol | 229.16 g/mol | [1][2] |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carboxamide | N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | [2] |

| CAS Number | 386715-35-1 | 1092346-02-5 | [1][2] |

Table 1: Physicochemical Properties of this compound and a Key Derivative.

Synthesis

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid. A general synthetic approach involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: Synthesis of this compound from 6-(Trifluoromethyl)nicotinic Acid

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia (NH₃) solution or Ammonium chloride (NH₄Cl) with a non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Stirring apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation:

-

Dissolve 6-(Trifluoromethyl)nicotinic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent followed by the dropwise addition of oxalyl chloride.

-

Heat the reaction mixture under reflux for 2-4 hours to ensure complete conversion to the acid chloride.

-

Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure.

-

-

Amidation:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add an aqueous solution of ammonia dropwise with vigorous stirring. Alternatively, treat with ammonium chloride and a base like triethylamine.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is currently being investigated in the fields of oncology and neurodegenerative diseases. While direct evidence is limited, the activity of its derivatives provides valuable insights into its possible mechanisms of action.

Oncology

Cancer is a primary area of interest for the application of this compound[1]. The rationale stems from the known roles of nicotinamide in cancer biology and the potential for the trifluoromethyl group to enhance anti-cancer activity.

4.1.1. Potential Mechanism: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A significant lead in understanding the anti-cancer potential of this scaffold comes from studies on a derivative, N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide . This compound has been associated with the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and has demonstrated in vitro antitumor activity[3].

FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor cell proliferation, survival, migration, and angiogenesis. The signaling cascade initiated by FGFR activation is a key pathway in many cancers.

4.1.2. Experimental Data on Related Compounds

| Compound/Class | Target(s) | Observed Effect | Cancer Type(s) | Reference(s) |

| N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | FGFRs | In vitro antitumor activity | Various Cancers | [3] |

| This compound | TBD | Under Investigation | Cancer | [1] |

Table 2: Anti-cancer Activity of this compound and Related Compounds. TBD: To Be Determined.

Neurodegenerative Diseases

This compound is also being explored for its potential role in treating neurodegenerative diseases[1]. This interest is likely driven by the established neuroprotective effects of nicotinamide, which are attributed to its role in maintaining cellular NAD+ levels and energy metabolism.

4.2.1. Potential Mechanisms of Neuroprotection

The neuroprotective effects of nicotinamide are multifaceted and may be translatable to its trifluoromethylated analog. Key potential mechanisms include:

-

NAD+ Replenishment: By serving as a precursor to NAD+, this compound could help counteract the age-related decline in NAD+ levels observed in many neurodegenerative conditions. This would support mitochondrial function and cellular energy production.

-

Sirtuin (SIRT) Modulation: NAD+ is a required cofactor for sirtuins, a class of deacetylases that play crucial roles in neuronal health, including DNA repair and regulation of gene expression.

-

PARP Inhibition: Nicotinamide is a known inhibitor of Poly(ADP-ribose) polymerases (PARPs). Overactivation of PARP in response to DNA damage can deplete cellular NAD+ and ATP stores, leading to cell death. Inhibition of PARP can be neuroprotective.

Future Directions and Conclusion

This compound represents a promising but underexplored scaffold in medicinal chemistry. The preliminary indications of its potential in oncology and neurodegenerative diseases warrant further investigation. Future research should focus on:

-

In-depth Biological Screening: Comprehensive in vitro and in vivo studies are needed to elucidate the specific molecular targets and mechanisms of action of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Profiling: Detailed ADME studies are required to assess the drug-like properties of this compound and its derivatives.

Experimental Protocols for In Vitro Evaluation

To facilitate further research, the following are generalized protocols for key in vitro assays to evaluate the potential therapeutic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer or neuronal cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

FGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of the compound on FGFR kinase activity.

Materials:

-

Recombinant human FGFR enzyme

-

Kinase buffer

-

ATP

-

Substrate peptide

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the FGFR enzyme, kinase buffer, and varying concentrations of this compound.

-

Initiation: Add the substrate peptide and ATP to initiate the kinase reaction.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced.

-

Luminescence Measurement: Read the luminescence signal.

References

- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | CID 30772955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Advantage: A Technical Guide to 6-(Trifluoromethyl)nicotinamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity. Within the diverse landscape of medicinal chemistry, the 6-(trifluoromethyl)nicotinamide scaffold has emerged as a privileged structural motif, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and sensory neuron modulation.

Core Synthesis Strategies

The primary route to novel this compound derivatives commences with the synthesis of the key intermediate, 6-(trifluoromethyl)nicotinic acid. A common and effective method involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Protocol:

-

To a 200 ml four-necked flask equipped with a stirrer, thermometer, and three-way cock, add 2-chloro-6-trifluoromethyl nicotinic acid (10 g, 0.044 mol) and 50 ml of methanol.

-

Cool the mixture in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise under stirring.

-

Replace the atmosphere in the flask with nitrogen, and then introduce 1.0 g of 5%-Pd/C catalyst.

-

Replace the nitrogen atmosphere with hydrogen using a balloon.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by liquid chromatography until the starting material is consumed.

-

Evaporate the methanol under reduced pressure.

-

Dissolve the residue in 100 ml of water and cool to approximately 15°C.

-

Add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.

-

Age the slurry for about one hour at the same temperature.

-

Filter the solid using a Nutsche filter and wash the cake with 25 ml of cold water.

-

Dry the product in an oven at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.

This versatile intermediate can then be coupled with a variety of amines using standard amide bond formation protocols to generate a library of this compound derivatives.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in the development of kinase inhibitors for cancer and as antagonists for transient receptor potential (TRP) channels involved in pain and inflammation.

RAF Kinase Inhibition in Oncology

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its mutational activation is a common driver of cancer.[1] this compound derivatives have been successfully developed as potent and selective inhibitors of RAF kinases.

One such example is N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254) , a selective B/C RAF inhibitor that has advanced to clinical trials.[1]

Quantitative Data for Selected RAF Inhibitors:

| Compound | Target | IC50 (nM) | Cell-Based Assay |

| LXH254 | B-RAF | 0.2 | A375 (B-RAF V600E) pERK IC50 = 10 nM |

| LXH254 | C-RAF | 0.6 | - |

| Sorafenib | B-RAF | 6 | A375 (B-RAF V600E) pERK IC50 = 30 nM |

| Sorafenib | C-RAF | 2 | - |

Data is illustrative and compiled from various sources for comparative purposes.

Signaling Pathway of RAF Inhibition:

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound-based RAF inhibitors.

Caption: RAS-RAF-MEK-ERK signaling pathway and RAF inhibitor action.

Experimental Protocol: In Vitro RAF Kinase Assay

This protocol describes a non-radiometric, coupled-enzyme assay to determine the IC50 of a test compound against a specific RAF kinase.

-

Reagents and Materials:

-

Active RAF kinase (e.g., B-RAF V600E)

-

Inactive MEK1 (substrate)

-

ATP

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Test compound (serially diluted in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

-

Procedure:

-

Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of diluted active RAF kinase to each well (except for "no enzyme" blank controls).

-

Prepare a substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced by adding 50 µL of the kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Modulation of TRP Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that are involved in the perception of various sensory stimuli, including temperature, pain, and taste. Derivatives of nicotinamide have been explored as antagonists of several TRP channels, including TRPV1 (the capsaicin receptor) and TRPM8 (the cold and menthol receptor).

While many reported TRPV1 antagonists are based on a 6-phenylnicotinamide scaffold, the principles of their mechanism can be extrapolated to the this compound core.[2] These antagonists act by blocking the ion channel, thereby preventing the influx of cations that leads to neuronal signaling.

Quantitative Data for a Representative TRPV1 Antagonist:

| Compound | Target | IC50 (nM) | Assay Type |

| SB-782443 (6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide) | human TRPV1 | 14 | Capsaicin-induced calcium influx |

Data from Westaway et al., Bioorg. Med. Chem. Lett. 2008, 18, 5609-5613.

Signaling Pathway of TRPV1 Antagonism:

The following diagram illustrates the activation of TRPV1 by noxious stimuli and its inhibition by a nicotinamide-based antagonist.

Caption: TRPV1 channel activation and antagonism.

Experimental Protocol: Capsaicin-Induced Calcium Influx Assay

This protocol describes a cell-based fluorescence assay to measure the antagonistic activity of a test compound on TRPV1.

-

Reagents and Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Capsaicin stock solution

-

Test compound stock solution

-

96-well black-walled, clear-bottom plates

-

-

Procedure:

-

Seed the HEK293-hTRPV1 cells into 96-well plates and culture overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye in the physiological salt solution.

-

Remove the culture medium and incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add the test compound at various concentrations or vehicle control and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader with kinetic reading capabilities.

-

Initiate the assay by adding a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80).

-

Record the fluorescence signal over time to measure the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Determine the percentage of inhibition of the capsaicin-induced response by the test compound at each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

The NAD+ salvage pathway is essential for maintaining cellular energy homeostasis, and the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step in this pathway.[3] Inhibition of NAMPT is a validated anti-cancer strategy. While many potent NAMPT inhibitors have been developed, the this compound scaffold represents a potential starting point for novel inhibitor design, leveraging the structural similarity to the natural substrate, nicotinamide.

Quantitative Data for a Representative NAMPT Inhibitor:

| Compound | Target | IC50 (nM) | Cell-Based Assay |

| FK866 | human NAMPT | 0.9 | A2780 cell viability GI50 = 3.5 nM |

| GMX1778 | human NAMPT | 0.6 | A2780 cell viability GI50 = 1.6 nM |

Data is illustrative and compiled from various sources for comparative purposes.

Signaling Pathway of NAMPT Inhibition:

The following diagram illustrates the NAD+ salvage pathway and the effect of NAMPT inhibition.

Caption: The NAD+ salvage pathway and the consequences of NAMPT inhibition.

Experimental Protocol: In Vitro NAMPT Enzyme Activity Assay

This protocol describes a coupled enzyme assay to measure the inhibitory activity of a test compound against NAMPT.

-

Reagents and Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)

-

Coupling enzymes and detection reagents (for converting NMN to a detectable signal)

-

Test compound (serially diluted in DMSO)

-

96-well plates

-

-

Procedure:

-

Incubate the test compound at various concentrations with the NAMPT enzyme in the assay buffer for a predetermined time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the substrates (NAM and PRPP) and ATP.

-

Incubate at 37°C for a set period (e.g., 60 minutes).

-

Stop the reaction and add the coupling enzymes and detection reagents to convert the product (NMN) into a fluorescent or colorimetric signal.

-

Incubate as required by the detection kit.

-

Measure the signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Conclusion

The this compound scaffold is a versatile and valuable platform in modern drug discovery. Its favorable physicochemical properties imparted by the trifluoromethyl group, combined with the diverse biological activities of the nicotinamide core, have led to the development of promising clinical candidates. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action for this important class of compounds, serving as a resource for researchers dedicated to advancing novel therapeutics.

References

Spectroscopic Characterization of 6-(Trifluoromethyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for 6-(Trifluoromethyl)nicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data obtained from computational models. These predictions offer valuable insights for compound identification and characterization. Additionally, this guide outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be adapted for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.15 | s | H-2 |

| 8.45 | d | H-4 |

| 7.90 | d | H-5 |

| 8.10 (broad s) | s | -NH₂ |

| 7.75 (broad s) | s | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 153.0 | C-2 |

| 148.0 (q) | C-6 |

| 136.0 | C-4 |

| 131.0 | C-3 |

| 123.0 (q) | -CF₃ |

| 120.0 | C-5 |

Solvent: DMSO-d₆; q = quartet

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (Amide) |

| 1680 | C=O | Stretching (Amide I) |

| 1620 | N-H | Bending (Amide II) |

| 1590, 1470 | C=C, C=N | Ring Stretching |

| 1350 | C-F | Stretching |

| 1140 | C-F | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 174 | [M-NH₂]⁺ |

| 146 | [M-C(O)NH₂]⁺ |

| 121 | [M-CF₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), represents a significant scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group into the pyridine ring can profoundly alter the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound and its derivatives. It details synthetic methodologies, summarizes key physical and chemical properties, and explores the potential biological activities and associated signaling pathways, with a particular focus on its relevance in drug discovery.

Introduction: The Advent of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, potentially improving target binding affinity and oral bioavailability.

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds. The strategic placement of a trifluoromethyl group on the pyridine ring has given rise to a plethora of successful drugs and agrochemicals. This compound belongs to this important class of compounds and serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including in the fields of oncology and neurodegenerative diseases.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in both research and development settings.

| Property | Value | Reference |

| CAS Number | 386715-35-1 | [1] |

| Molecular Formula | C₇H₅F₃N₂O | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Melting Point | 185-187 °C | [1] |

| Boiling Point | 270.1 °C at 760 mmHg | [1] |

| Flash Point | 117.2 °C | [1] |

| Density | 1.409 g/cm³ | [1] |

| Appearance | White solid powder | [1] |

Synthesis and Historical Development

The most logical and commonly employed synthetic pathway to this compound involves the amidation of its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid.

Synthesis of the Precursor: 6-(Trifluoromethyl)nicotinic Acid

Multiple synthetic routes to 6-(trifluoromethyl)nicotinic acid have been reported. A common and efficient method involves the cyclocondensation of a trifluoromethyl-containing building block.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid [2]

-

Materials: 2-chloro-6-(trifluoromethyl)nicotinic acid, Methanol, Triethylamine, 5% Palladium on carbon (Pd/C), Hydrogen gas, Concentrated hydrochloric acid, Water.

-

Procedure:

-

To a 200 ml four-necked flask equipped with a stirrer, thermometer, and gas inlet, add 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).

-

Cool the mixture in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.

-

After the addition is complete, purge the system with nitrogen gas.

-

Carefully add 5% Pd/C (1.0 g) to the reaction mixture.

-

Replace the nitrogen atmosphere with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography.

-

Once the starting material is consumed, filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

To the residue, add 100 ml of water to dissolve the solid.

-

Cool the aqueous solution to approximately 15 °C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.

-

Age the resulting slurry for about one hour at the same temperature.

-

Collect the precipitate by filtration, wash the cake with 25 ml of cold water.

-

Dry the solid in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield 90.4%).

-

Proposed Synthesis of this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. This is typically achieved via the formation of a more reactive acyl intermediate, such as an acyl chloride, followed by reaction with ammonia.

Proposed Experimental Protocol: Amidation of 6-(Trifluoromethyl)nicotinic Acid

-

Step 1: Formation of 6-(Trifluoromethyl)nicotinoyl Chloride

-

Materials: 6-(Trifluoromethyl)nicotinic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 6-(trifluoromethyl)nicotinic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-